molecular formula C6H7NS B3362492 2,3-Dihydropyrrolo[2,1-b][1,3]thiazole CAS No. 99929-62-1

2,3-Dihydropyrrolo[2,1-b][1,3]thiazole

Cat. No.: B3362492
CAS No.: 99929-62-1
M. Wt: 125.19 g/mol
InChI Key: ZSXJQVNQZXSAOV-UHFFFAOYSA-N
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Description

2,3-Dihydropyrrolo[2,1-b][1,3]thiazole (CAS: 99929-62-1) is a bicyclic heterocyclic compound featuring a partially saturated pyrrole ring fused to a thiazole moiety. Its molecular formula is C₆H₇NS, with a molecular weight of 125.19 g/mol . The compound is synthesized via cyclization reactions involving pyrrole derivatives, such as N-(2-haloethyl)pyrrole, as described in anti-inflammatory drug development by Merck & Co. . The dihydro structure introduces conformational flexibility, distinguishing it from fully aromatic analogs.

Properties

IUPAC Name

2,3-dihydropyrrolo[2,1-b][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-2-6-7(3-1)4-5-8-6/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXJQVNQZXSAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CN21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462890
Record name 2,3-Dihydropyrrolo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99929-62-1
Record name 2,3-Dihydropyrrolo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydropyrrolo[2,1-b][1,3]thiazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyrrole and thiazole rings, which provide multiple reactive sites.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce halogenated compounds .

Mechanism of Action

The mechanism of action of 2,3-Dihydropyrrolo[2,1-b][1,3]thiazole involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its antitumor activity, where it induces apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Similar Heterocyclic Compounds

Structural and Electronic Comparisons

Imidazo[2,1-b]thiazole Derivatives

Imidazo[2,1-b]thiazole derivatives (e.g., 6-biphenyl-4-yl-2,3-dihydroimidazo[2,1-b]thiazole) feature an imidazole ring fused to thiazole. Key differences include:

  • Aromaticity : The imidazole ring introduces an additional nitrogen, enhancing hydrogen-bonding capacity and π-π stacking interactions.
  • Physicochemical Properties : The biphenyl-substituted derivative (C₁₇H₁₄N₂S) has a higher molecular weight (278.09 g/mol ) and logP (4.32 ) compared to the simpler pyrrolo-thiazole system, suggesting increased lipophilicity .
1,2,3-Triazole-Containing Hybrids

Triazole-pyrrolo hybrids (e.g., 1-(5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]triazol-3-yl)-1-phenylethan-1-ol) incorporate a triazole ring, enabling "click chemistry" applications. Key distinctions:

  • Reactivity : Triazoles participate in Huisgen cycloadditions, unlike thiazoles, which are more suited for nucleophilic substitutions .
  • Biological Activity: Triazole-dihydropyrimidinone hybrids exhibit anticancer activity (e.g., IC₅₀ values <10 μM against HeLa cells) due to their ability to intercalate DNA .
Thiazolo[3,2-a]benzimidazole

Thiazolo[3,2-a]benzimidazole (CAS: 21224-34-0) fuses benzimidazole with thiazole. Notable contrasts:

  • Ring Size : The tricyclic system increases rigidity and planarity, favoring intercalation in biological targets.
  • Synthesis : Requires multistep cycloadditions (e.g., azomethine ylide reactions) , whereas pyrrolo-thiazole synthesis is more straightforward .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP PSA (Ų)
2,3-Dihydropyrrolo-thiazole C₆H₇NS 125.19 ~1.5* 28.2
Imidazo[2,1-b]thiazole derivative C₁₇H₁₄N₂S 278.09 4.32 17.8
Triazole-dihydropyrimidinone C₁₅H₁₄N₆O 294.31 2.1 85.6

*Estimated via computational tools due to lack of experimental data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydropyrrolo[2,1-b][1,3]thiazole
Reactant of Route 2
2,3-Dihydropyrrolo[2,1-b][1,3]thiazole

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